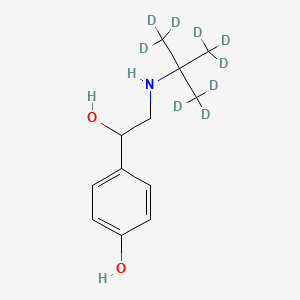

Buctopamine-d9

Description

Contextualization of Buctopamine within Contemporary Chemical and Biological Research

Buctopamine is recognized as a β2-adrenergic receptor agonist. acs.orgmedchemexpress.com Its primary area of research has been in the context of animal agriculture, where compounds of this class have been investigated for their potential to promote lean muscle growth in livestock. acs.orgthermofisher.com Research has also focused on the development of analytical methods to detect its presence, and that of its metabolites, in various biological samples from animals. acs.orgnih.govresearchgate.net For instance, studies have identified buctopamine and its metabolite, mebuctopamine, in swine hair and feed additives. acs.orgnih.govresearchgate.net This has necessitated the synthesis of authentic buctopamine and its metabolites to serve as reference standards in such analyses. acs.orgnih.gov

The research into buctopamine is part of a broader interest in understanding the interactions of small molecules with biological systems, a field often referred to as chemical biology or chemical genomics. uu.nlnih.gov This discipline seeks to use chemical tools to study and manipulate biological processes. nih.gov The development of specific analytical methods for compounds like buctopamine contributes to the larger goal of ensuring food safety and regulating the use of veterinary drugs. nih.govresearchgate.net

Rationale for Deuteration in Advanced Analytical and Metabolic Sciences

The substitution of hydrogen atoms with their stable isotope, deuterium (B1214612), is a technique known as deuteration. researchgate.netnih.gov This subtle structural change can have a significant impact on a molecule's properties and is a valuable tool in several scientific domains. nih.gov One of the primary reasons for deuteration is to exploit the kinetic isotope effect. The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond. researchgate.netresearchgate.net This can lead to a more stable molecule with an altered pharmacokinetic profile. nih.govresearchgate.net

In analytical sciences, particularly in mass spectrometry-based methods, deuterated compounds are invaluable as internal standards. fda.gov.twnih.gov Since a deuterated molecule is chemically identical to its non-deuterated counterpart but has a different mass, it can be distinguished by a mass spectrometer. nih.gov This allows for more accurate quantification of the non-deuterated analyte in a complex mixture by correcting for any loss of the analyte during sample preparation and analysis. nih.govacs.org Deuterium labeling is also a powerful tool in metabolic research, used as a tracer to elucidate metabolic pathways and study the kinetics of various substances in biological systems. nih.gov

Significance of Buctopamine-d9 as a Research Tool and Analytical Standard

This compound is the deuterium-labeled version of buctopamine. medchemexpress.commedchemexpress.com Its primary significance lies in its role as an internal standard for the quantitative analysis of buctopamine in various matrices. fda.gov.tw The use of this compound in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for highly sensitive and accurate detection and quantification of buctopamine residues. nih.govfda.gov.tw

This is particularly crucial in regulatory monitoring programs for veterinary drug residues in food products. nih.govresearchgate.net For example, methods have been established for the multi-residue analysis of various β-agonists, including buctopamine, where this compound and other deuterated analogues serve as essential internal standards. fda.gov.tw The availability of this compound as a certified reference material ensures the reliability and comparability of analytical results across different laboratories. hpc-standards.comauftragssynthese.com

Beyond its use as an internal standard, the principles of deuteration applied to create this compound are also relevant in drug discovery and development. researchgate.netnih.gov While not the primary application for this compound itself, the study of deuterated compounds contributes to a broader understanding of how isotopic substitution can be used to optimize the metabolic stability and therapeutic properties of drug candidates. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]phenol |

InChI |

InChI=1S/C12H19NO2/c1-12(2,3)13-8-11(15)9-4-6-10(14)7-5-9/h4-7,11,13-15H,8H2,1-3H3/i1D3,2D3,3D3 |

InChI Key |

JOGFUYPGDLRKHD-GQALSZNTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC=C(C=C1)O)O |

Canonical SMILES |

CC(C)(C)NCC(C1=CC=C(C=C1)O)O |

Origin of Product |

United States |

Methodologies for the Synthesis and Isotopic Characterization of Buctopamine D9

Synthetic Pathways for Deuterium (B1214612) Incorporation in Buctopamine Analogues

The synthesis of deuterated compounds like Buctopamine-d9 requires specialized techniques to replace specific hydrogen atoms with deuterium. resolvemass.ca While specific synthetic routes for this compound are not widely published, the methodologies can be understood by examining the synthesis of its analogues, such as Ractopamine, and other related phenylethanolamines. Common methods include hydrogen-deuterium exchange reactions, the use of deuterated reagents, and metal-catalyzed processes. resolvemass.ca

Achieving selective deuteration is crucial for creating a specific isotopologue like this compound. This ensures that the deuterium atoms are located at the desired positions within the molecule, which is vital for its application, particularly in metabolic research and as an internal standard. rsc.org

Several strategies allow for regioselective deuterium incorporation:

Catalytic Hydrogen-Deuterium (H-D) Exchange: This method uses a catalyst, often a metal like palladium on carbon (Pd/C), to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, typically deuterium oxide (D₂O). clockss.org This technique can be highly selective for certain positions on a molecule. For example, a Pd/C-catalyzed H-D exchange reaction in D₂O has been used to selectively introduce deuterium into the base moiety of nucleosides under neutral conditions, which avoids the use of D₂ gas and harsh reaction conditions that could degrade sensitive molecules. clockss.org

Molybdenum-Mediated Reductive Deuteration: A method using molybdenum hexacarbonyl (Mo(CO)₆) as both a reductant and catalyst with D₂O as the deuterium source has been developed for the synthesis of deuterated anilines from nitroarenes. rsc.org This reaction shows high regioselectivity, with deuterium incorporation occurring specifically at the ortho- and para-positions of the aniline (B41778) ring. rsc.org

Synthesis from Deuterated Precursors: One of the most direct ways to ensure specific labeling is to build the target molecule from smaller, pre-deuterated starting materials. For instance, a novel synthesis for monodeuterated Ractopamine was developed with a total yield of 6.49% and an isotopic abundance of 97.7%. nih.gov Another approach for Ractopamine-d3 utilized an epoxide-opening strategy, demonstrating how complex molecules can be assembled with deuterium labels in specific locations. researchgate.net

Photocatalytic Deuteration: Emerging techniques involve photocatalysis. For example, a method for the deoxygenative deuteration of aldehydes to form deuterated aromatic compounds with -CD₃ groups has been developed using a palladium catalyst and D₂O/H₂. researchgate.net

The synthesis of deuterated compounds is not without its difficulties. Key challenges include the high cost of deuterium-enriched starting materials and reagents, the complexity of the synthetic protocols required for selective labeling, and potential isotopic effects where the presence of deuterium can slightly alter the chemical properties and reaction rates of the compound. resolvemass.casynmr.in Ensuring high levels of deuterium incorporation at specific sites can be a significant hurdle. musechem.com

To address these challenges, several innovations have been developed:

Flow Synthesis: To overcome issues of small production capacity and high costs associated with traditional batch synthesis, flow synthesis methods are being developed. tn-sanso.co.jp A flow-type microwave reactor has been shown to increase the efficiency of H-D exchange reactions by more than tenfold compared to a batch reactor, while also reducing the amount of expensive D₂O required. tn-sanso.co.jp

Advanced Catalysis: The development of novel catalysts is a major area of innovation. This includes photocatalysts that can drive reactions under mild conditions and heterogeneous catalysts that offer improved efficiency and easier separation from the reaction mixture. researchgate.netassumption.edu For example, a palladium catalyst on superwetting porous carbon (Pd/SPC) showed high efficiency in the deoxygenative deuteration of aldehydes. researchgate.net

Enzymatic Synthesis: Enzymes can be used to selectively incorporate deuterium into specific sites of organic molecules, offering high precision that can be difficult to achieve with traditional chemical methods.

Strategies for Selective Deuteration at Specific Molecular Positions

Spectroscopic and Chromatographic Approaches for Isotopic Purity Assessment

After synthesis, it is imperative to confirm the isotopic purity, the number of incorporated deuterium atoms, and their precise location within the molecule. This is typically achieved using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. nih.gov

Mass spectrometry (MS) is a primary tool for analyzing deuterated compounds. It distinguishes molecules based on their mass-to-charge ratio, allowing for the direct measurement of the mass increase caused by deuterium incorporation. nist.gov

High-Resolution Mass Spectrometry (HRMS): This technique provides a precise mass measurement, which can be used to confirm the elemental formula and the number of deuterium atoms incorporated. The synthesis of monodeuterated ractopamine, for example, was confirmed using HRMS to verify its isotopic abundance. nih.gov

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful method for studying protein dynamics and interactions but the principles are applicable to the characterization of deuterated small molecules. researchgate.netleeds.ac.uk By analyzing the isotopic distribution of the molecule, one can determine the extent of deuteration. High-resolution instruments can even resolve the "isotopic fine structure," allowing for the clear differentiation between peaks corresponding to natural abundance heavy isotopes (like ¹³C) and those resulting from deuterium incorporation. researchgate.net

Isotope Ratio Mass Spectrometry (IRMS): This technique measures the ratio of stable isotopes (e.g., D/H, ¹³C/¹²C, ¹⁸O/¹⁶O) with very high precision. naturesfingerprint.com The results are reported in delta (δ) notation in parts per thousand (‰) relative to international standards. naturesfingerprint.com IRMS can provide a unique "isotopic fingerprint" of a compound, which is useful for verifying its origin and batch-to-batch consistency. naturesfingerprint.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the exact location of the deuterium atoms within the molecular structure. synmr.in

Proton NMR (¹H-NMR): This is one of the most common NMR techniques. hmdb.ca When a hydrogen atom is replaced by a deuterium atom, the corresponding signal in the ¹H-NMR spectrum disappears. epj-conferences.org By comparing the ¹H-NMR spectrum of this compound with that of its non-deuterated counterpart, chemists can identify which hydrogen positions have been deuterated. This method was used to confirm the structure of deuterated ractopamine. nih.gov

Deuterium NMR (²H-NMR): This technique directly observes the deuterium nuclei. The ²H-NMR spectrum will show signals corresponding to the positions where deuterium has been incorporated. epj-conferences.org This provides direct evidence of deuteration and can help quantify the isotopic enrichment at each labeled site.

Mentioned Compounds

Advanced Analytical Method Development Utilizing Buctopamine D9 As an Internal Standard

Principles and Applications of Stable Isotope Dilution Assay (SIDA) in Quantitative Analysis

Stable Isotope Dilution Assay (SIDA) is a powerful analytical technique used for the precise quantification of target molecules within a sample. ontosight.ai The core principle of SIDA involves adding a known quantity of a stable isotope-labeled version of the analyte, which serves as an internal standard, to the sample before any processing or analysis begins. ontosight.aitum.de This isotopically labeled compound is chemically identical to the target analyte but has a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). tum.de

The fundamental premise of SIDA is that the labeled internal standard will behave identically to the native analyte throughout the entire analytical procedure, including extraction, purification, and chromatographic separation. scioninstruments.com Consequently, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. During analysis, typically by mass spectrometry, the instrument distinguishes between the native analyte and the heavier isotope-labeled standard based on their mass difference. ontosight.ai The concentration of the native analyte is then calculated from the measured ratio of the analyte's signal to the internal standard's signal. tum.denih.gov This method offers high accuracy and precision and is widely applied in fields such as clinical chemistry, food science, and pharmaceutical research. ontosight.ai

In the context of analyzing Buctopamine, its deuterated analog, Buctopamine-d9, serves as an ideal internal standard for SIDA. scioninstruments.comhpc-standards.com The addition of a precise amount of this compound to a sample at the very beginning of the workflow is crucial. Because this compound shares the same physicochemical properties as Buctopamine, it is affected in the same manner by all subsequent experimental variables. chromatographyonline.com

This use of an isotopic internal standard is a powerful tool for minimizing the impact of both random and systematic errors that can occur during analysis. scioninstruments.com By calculating results based on the ratio of the peak area of the analyte (Buctopamine) to the peak area of the internal standard (this compound), variations introduced during sample injection or processing can be effectively nullified. scioninstruments.com This approach significantly improves the precision and accuracy of the quantitative results, reducing the need for repeated measurements and ensuring the reliability of the data. scioninstruments.comresearchgate.net

One of the most significant challenges in quantitative analysis of complex samples is the "matrix effect." analchemres.orgbataviabiosciences.com This phenomenon occurs when other components in the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either signal suppression or enhancement. analchemres.orgbataviabiosciences.com This can cause an underestimation or overestimation of the analyte's true concentration. bataviabiosciences.com Another major source of error is the unavoidable loss of analyte during multi-step sample preparation and cleanup procedures. nih.gov

The use of this compound in a Stable Isotope Dilution Assay effectively compensates for both of these issues. tum.dechromatographyonline.com Since this compound is added before sample processing, it experiences the same losses as the native Buctopamine during extraction, cleanup, and transfer steps. tum.denih.gov Furthermore, because it co-elutes with the native analyte during chromatography and has the same ionization characteristics, it is subject to the exact same matrix effects. chromatographyonline.com By measuring the ratio of the native analyte to its stable isotope-labeled counterpart, these interferences and losses are inherently corrected for, leading to a highly accurate and reliable quantification that reflects the true concentration of Buctopamine in the original sample. chromatographyonline.comnih.gov

Role of this compound in Enhancing Precision and Accuracy

Chromatographic Separation Techniques for Buctopamine and Related Analytes

Chromatographic techniques are essential for separating analytes from complex matrices before their detection and quantification. rsc.org For polar compounds like Buctopamine and other beta-agonists, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. rsc.org When coupled with tandem mass spectrometry (MS/MS), it provides a uniquely powerful platform for the rapid, selective, and sensitive measurement of these organic molecules. rsc.orgthermofisher.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the determination of veterinary drug residues, including beta-agonists like Buctopamine, in various food and biological samples. researchgate.netthermofisher.comfda.gov.tw This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. rsc.org The LC system separates Buctopamine from other sample components, while the MS/MS system provides unambiguous identification and precise quantification, even at very low concentrations. researchgate.net Methods are typically developed using positive ion electrospray ionization (ESI), which is well-suited for polar compounds like Buctopamine. fda.gov.tw

The primary goal of chromatographic optimization is to achieve the best possible separation, or resolution, of the target analyte from interfering components in the sample matrix. nih.gov While the analyte (Buctopamine) and its isotopic internal standard (this compound) are expected to co-elute due to their identical chemical properties, their separation from matrix interferences is critical. chromatographyonline.com Key parameters that are systematically varied to optimize this separation include the stationary phase (type of LC column), the mobile phase composition (including solvent type, pH, and additives), and the column temperature. nih.govresearchgate.net For instance, a common column choice for beta-agonist analysis is a C18 reversed-phase column. fda.gov.tw The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with formic acid or ammonium (B1175870) acetate) and an organic solvent (like methanol (B129727) or acetonitrile). fda.gov.tw Fine-tuning these conditions ensures a sharp, symmetrical peak shape for Buctopamine, which is essential for achieving a low limit of quantitation (LOQ) and reliable integration. rsc.org

Tandem mass spectrometry (MS/MS) enhances selectivity through a process called Multiple Reaction Monitoring (MRM). fda.gov.tw In an MRM experiment, the first stage of the mass spectrometer (Q1) is set to isolate the protonated molecular ion of the analyte, known as the precursor ion. This precursor ion is then fragmented in a collision cell (Q2), and the second stage of the mass spectrometer (Q3) monitors for one or more specific fragment ions, known as product ions. researchgate.net

The combination of a specific precursor ion and its resulting product ion is called an MRM transition. For quantitative analysis, at least two MRM transitions are typically monitored for each compound to ensure specificity and confirm identity. One transition is used for quantification (quantifier), while the other serves as a confirmation (qualifier). The selection of these transitions is based on obtaining the most stable and intense signal. For Buctopamine and its deuterated standard, this compound, distinct precursor ions are selected based on their different molecular weights, and their characteristic product ions are monitored. This high degree of selectivity allows for accurate quantification even in the presence of co-eluting matrix components. fda.gov.tw

Optimization of Chromatographic Parameters for Isotopic Resolution

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of thermally stable and volatile compounds. For non-volatile or polar analytes like buctopamine, a chemical derivatization step is essential to increase their volatility and improve their chromatographic properties. researchgate.net The use of an isotopically labeled internal standard like this compound is a preferred approach in quantitative GC-MS methods to ensure high accuracy. scioninstruments.com

The choice of derivatization method is a critical factor that significantly influences the analytical performance of a GC-MS assay using isotopic analogue pairs like Buctopamine and this compound. researchgate.net Derivatization alters the chemical structure of the analyte and its internal standard, which in turn affects their fragmentation patterns in the mass spectrometer and their chromatographic behavior.

The primary goal of derivatization in this context is to produce stable derivatives of both buctopamine and this compound that yield intense, high-mass fragment ions suitable for quantification. researchgate.net These ions should be sufficiently separated in mass-to-charge ratio (m/z) to allow for selective monitoring and to minimize cross-contribution, where the signal from the internal standard interferes with the analyte's signal, or vice versa. researchgate.netoup.com

Common derivatizing agents for compounds with hydroxyl and amine groups, such as buctopamine, include silylating reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.com The reaction with MSTFA replaces active hydrogens on the hydroxyl and amine groups with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Using a deuterated derivatizing agent, such as MSTFA-d9, in parallel experiments can help elucidate the structure of the resulting derivatives by showing a mass shift of 9 Da for each TMS group added. sigmaaldrich.com

The impact of different derivatization strategies can be summarized in the following table, which illustrates how the choice of reagent affects key analytical parameters for an analyte/internal standard pair.

| Derivatization Reagent | Effect on Volatility | Fragmentation Pattern | Potential for Cross-Contribution | Comments |

| Silylating Agents (e.g., MSTFA, BSTFA) | High increase | Produces characteristic TMS-related ions. Can be optimized for unique fragments. | Low to moderate, dependent on ion selection. | Versatile and widely used for hydroxyl and amine groups. sigmaaldrich.com |

| Acylating Agents (e.g., PFP, TFAA) | High increase | Generates stable derivatives with high mass fragments. | Can be minimized by selecting distinct fragment ions for the analyte and IS. researchgate.net | Often results in good chromatographic separation and peak shape. |

| Alkylation Agents (e.g., Alkyl Halides) | Moderate to high increase | Can lead to complex fragmentation. | Higher potential if fragmentation is not well-controlled. | Less common for beta-agonists compared to silylation or acylation. |

This table provides a generalized overview of the effects of different classes of derivatization agents.

Studies on other isotopic pairs have demonstrated that the derivatization route is decisive in determining which deuterated analogue provides the most suitable ion pairs with the least cross-contribution. researchgate.net Therefore, method development for buctopamine analysis must involve a careful evaluation of different derivatization methods to select the one that provides the most favorable mass spectrometric data for the Buctopamine/Buctopamine-d9 pair, ensuring optimal accuracy and precision. researchgate.netamericanlaboratory.com

Sample Preparation Strategies for Diverse Non-Human Biological Matrices

Effective sample preparation is a critical step for removing interfering substances and concentrating the target analyte from complex non-human biological matrices, such as animal tissues (muscle, liver), to ensure reliable quantification. fda.gov.twmdpi.com The strategy must be efficient for both the analyte (buctopamine) and the internal standard (this compound) to maintain the validity of the quantitative analysis. wuxiapptec.com

Two of the most common techniques for the extraction of veterinary drug residues from biological samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). biotage.comaurorabiomed.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. labmanager.com For buctopamine, which is a polar compound, LLE protocols would involve adjusting the pH of the sample homogenate to optimize the partitioning of buctopamine into the organic phase while leaving many matrix components behind. This technique is relatively simple but can be labor-intensive, consume large volumes of organic solvents, and sometimes suffer from emulsion formation. aurorabiomed.com

Solid-Phase Extraction (SPE): SPE is a chromatographic technique used to isolate and concentrate analytes from a liquid sample by passing it through a solid sorbent. rocker.com.tw It is highly regarded for its efficiency, selectivity, and potential for automation. labmanager.com For beta-agonists like buctopamine, mixed-mode cation exchange cartridges are often employed. These cartridges can retain buctopamine via both hydrophobic and ion-exchange interactions, allowing for a rigorous washing sequence to remove a wide range of interferences. The analyte is then eluted with a specific solvent mixture. fda.gov.tw SPE generally provides cleaner extracts compared to LLE, which is beneficial for reducing matrix effects in the subsequent GC-MS analysis.

| Extraction Technique | Principle | Advantages | Disadvantages | Suitability for Buctopamine |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. aurorabiomed.com | Simple, low cost of materials. | Labor-intensive, large solvent consumption, potential for emulsions. aurorabiomed.com | Suitable, but may result in dirtier extracts requiring further cleanup. |

| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent. rocker.com.tw | High selectivity, high recovery, cleaner extracts, easily automated. labmanager.com | Higher cost of consumables, requires method development. | Highly suitable, especially using mixed-mode cartridges for effective cleanup. fda.gov.tw |

This interactive table compares the primary extraction techniques used for sample preparation.

Isotopic cross-contribution occurs when the mass spectrometer incorrectly measures signal from the deuterated internal standard at the m/z designated for the analyte, or vice versa. researchgate.net This can compromise the accuracy of quantification, especially at low analyte concentrations. Several strategies are employed to minimize this interference.

Selection of Appropriate Precursor and Product Ions: In MS/MS analysis, selecting unique precursor-product ion transitions for both buctopamine and this compound is the most effective way to eliminate cross-talk. americanlaboratory.com For single quadrupole MS, it is crucial to select quantification ions that are abundant and unique to each compound, avoiding shared fragment ions. oup.com

Chromatographic Separation: While the analyte and its deuterated internal standard are designed to co-elute, slight separation can sometimes occur due to the chromatographic isotope effect, where deuterated compounds may elute slightly earlier than their non-deuterated counterparts. mdpi.com Optimizing the GC conditions to achieve sharp, symmetrical peaks can help minimize the temporal overlap and reduce the chance of interference, especially if there is any tailing.

Purity of the Internal Standard: The isotopic purity of the this compound standard is critical. The presence of unlabeled buctopamine in the internal standard solution will lead to a positive bias in the results. Therefore, the contribution of the internal standard to the analyte signal must be assessed and, if significant, corrected for.

Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Method Validation Frameworks for Deuterated Internal Standard Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.compmda.go.jp For quantitative methods utilizing deuterated internal standards like this compound, validation ensures that the method is reliable, reproducible, and accurate for the analysis of authentic samples. clearsynth.com Key validation parameters include accuracy, precision (repeatability and reproducibility), selectivity, linearity, limit of detection (LOD), and limit of quantification (LOQ). wjarr.com

Analytical Recovery: Recovery experiments assess the efficiency of the extraction procedure. researchgate.net This is typically determined by comparing the analytical response of an analyte from a spiked matrix sample that has undergone the full preparation procedure against the response of a standard solution at the same concentration (representing 100% recovery). researchgate.net When using a deuterated internal standard like this compound, the primary goal is not necessarily to achieve 100% recovery, but to ensure that the recovery is consistent and reproducible. researchgate.net The internal standard corrects for losses during sample processing, so a consistent recovery for both the analyte and the IS leads to accurate quantification. wuxiapptec.com

Reproducibility: Reproducibility measures the precision of the method under varied conditions, such as different analysts, different equipment, or on different days. pfigueiredo.org It is a crucial indicator of the method's robustness. For methods using internal standards, reproducibility is assessed by repeatedly analyzing quality control (QC) samples at different concentrations over a period of time. The results are typically expressed as the relative standard deviation (%RSD). teledynetekmar.com A low %RSD indicates high reproducibility.

The following table presents typical acceptance criteria for recovery and reproducibility in bioanalytical method validation.

| Validation Parameter | Low Concentration QC | Medium Concentration QC | High Concentration QC |

| Mean Accuracy (as % of nominal) | 80 - 120% | 85 - 115% | 85 - 115% |

| Reproducibility (%RSD) | ≤ 20% | ≤ 15% | ≤ 15% |

Data based on common regulatory guidelines for bioanalytical method validation. Acceptance criteria can vary depending on the specific application and regulatory body. pfigueiredo.org

By systematically evaluating these parameters, laboratories can establish a validated framework, demonstrating that the analytical method employing this compound as an internal standard is fit for its intended purpose of accurately and reliably quantifying buctopamine in non-human biological matrices.

Methodologies for Evaluating Inter-Laboratory Harmonization

The harmonization of analytical methods across different laboratories is a critical step to ensure the reliability and comparability of data, particularly in regulatory monitoring and international trade. The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to achieving this harmonization, as it compensates for variability in sample preparation and instrument response. lgcstandards.com Methodologies for evaluating inter-laboratory harmonization typically involve proficiency testing (PT) schemes or ring trials, where a coordinating body distributes homogenous samples to a network of participating laboratories. cirad.frgdanimalhealth.com

The primary objective of these inter-laboratory comparisons is to assess the performance of individual laboratories and the analytical method itself under routine conditions. gdanimalhealth.comeffectech.co.uk This process helps to identify and rectify systematic errors and demonstrates the technical competence of the participating laboratories. effectech.co.ukedqm.eu For methods intended for the analysis of veterinary drug residues, these studies are often designed in accordance with international guidelines, such as those from the Codex Alimentarius Commission (CAC/GL-71) or ISO 17043. cirad.frmdpi.com

The process begins with the preparation and validation of homogenous test materials. europa.eu These materials, which could be spiked matrices (e.g., animal tissue, milk) or standard solutions, are sent to participating laboratories for analysis. gdanimalhealth.com Each laboratory is instructed to use a specific, harmonized analytical method, which includes the use of this compound as an internal standard for the quantification of buctopamine. The laboratories then report their results to the coordinating organization. cirad.fr

Statistical evaluation of the submitted data is central to the harmonization process. researchgate.net The coordinating body first establishes an assigned value for the concentration of the analyte in the test material. This is often a consensus value derived from the results of all participating laboratories, typically calculated using robust statistical methods to minimize the influence of outliers. europa.eu

The performance of each laboratory is then assessed using statistical indicators such as the z-score. The z-score is calculated as:

z = (x - X) / σ

where:

x is the result reported by the participating laboratory

X is the assigned value (consensus mean)

σ is the target standard deviation for proficiency assessment

A z-score between -2 and 2 is generally considered satisfactory. Scores outside this range indicate a potential issue with the laboratory's performance, which requires investigation and corrective action. researchgate.net

Other key performance indicators that are evaluated include:

Recovery: The percentage of the known amount of analyte that is detected by the laboratory. In an inter-laboratory study for veterinary drugs, recovery rates between 70% and 120% are often considered acceptable. mdpi.com

Coefficient of Variation (CV) or Relative Standard Deviation (RSD): This measures the precision of the measurements. For residue analysis, an inter-laboratory CV of less than 20% is often a target. nih.gov

The findings from these inter-laboratory studies provide valuable insights into the robustness and transferability of the analytical method. mdpi.com Consistent performance across multiple laboratories instills confidence in the method's reliability for routine use.

Detailed Research Findings

While specific inter-laboratory harmonization studies focusing exclusively on this compound are not widely published, the principles can be illustrated with data from a hypothetical proficiency test for the analysis of buctopamine in bovine liver, utilizing this compound as the internal standard. In such a study, a batch of homogenized bovine liver, fortified with a known concentration of buctopamine (e.g., 10 µg/kg), would be distributed to a number of analytical laboratories.

The table below presents hypothetical results from such an inter-laboratory comparison study.

Interactive Data Table: Hypothetical Inter-Laboratory Proficiency Test for Buctopamine in Bovine Liver

| Laboratory ID | Reported Concentration (µg/kg) | Recovery (%) | z-score | Performance |

| Lab-001 | 9.8 | 98 | -0.33 | Satisfactory |

| Lab-002 | 10.5 | 105 | 0.50 | Satisfactory |

| Lab-003 | 8.9 | 89 | -1.83 | Satisfactory |

| Lab-004 | 11.2 | 112 | 1.67 | Satisfactory |

| Lab-005 | 7.5 | 75 | -4.17 | Unsatisfactory |

| Lab-006 | 10.1 | 101 | -0.17 | Satisfactory |

| Lab-007 | 9.5 | 95 | -0.83 | Satisfactory |

| Lab-008 | 12.1 | 121 | 3.17 | Unsatisfactory |

| Lab-009 | 10.3 | 103 | 0.17 | Satisfactory |

| Lab-010 | 9.9 | 99 | -0.17 | Satisfactory |

| Assigned Value (µg/kg) | 10.2 | |||

| Target SD (σ) | 0.6 | |||

| Overall CV (%) | 11.5% |

Investigation of Metabolic Pathways and Isotopic Tracing with Buctopamine D9 in Non Human Systems

In Vitro Metabolic Transformation Studies in Animal Models

In vitro metabolism studies are fundamental for identifying metabolic pathways and potential metabolites of a compound before or alongside animal studies. nih.gov These models use isolated cellular and subcellular systems to simulate the metabolic environment of the liver. escholarship.org For Buctopamine-d9, these studies help elucidate how the deuterium (B1214612) labeling affects its metabolic fate compared to the unlabeled parent compound, primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow enzymatic cleavage. bioscientia.de

The primary in vitro systems for studying drug metabolism are liver microsomes and hepatocytes, which can be sourced from various laboratory animal species such as rats, mice, dogs, and monkeys to assess species-specific metabolic routes. nih.govbioivt.com

Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells (hepatocytes). escholarship.org They contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. nih.govbioivt.com Microsomal stability assays are used to determine the rate of Phase I metabolism of a compound like this compound. The methodology involves incubating the deuterated compound with pooled liver microsomes in the presence of necessary cofactors, such as the NADPH regenerating system for CYP450 enzymes. bioivt.com Samples are taken at multiple time points, and the reaction is stopped. The rate of disappearance of the parent compound is then measured to calculate parameters like intrinsic clearance (CLint) and metabolic half-life (t½). bioivt.comnih.gov

Below is a table outlining the typical components and parameters measured in these incubation methodologies.

| Feature | Liver Microsomal Assay | Hepatocyte Assay |

| Biological System | Subcellular fraction (endoplasmic reticulum) escholarship.org | Intact, whole liver cells escholarship.org |

| Metabolic Scope | Primarily Phase I (Oxidation, reduction, hydrolysis) bioivt.com | Phase I and Phase II (Conjugation) bioivt.com |

| Key Enzymes | Cytochrome P450 (CYP450) enzymes bioivt.com | CYP450s, UGTs, SULTs, etc. mdpi.com |

| Required Cofactors | NADPH regenerating system (e.g., NADP+, G6P) bioivt.com | None (contained within the intact cell) escholarship.org |

| Typical Endpoints | Parent compound depletion, t½, intrinsic clearance (CLint) nih.gov | Parent compound depletion, t½, CLint, metabolite formation nih.govmdpi.com |

| Application | High-throughput screening, assessing Phase I stability escholarship.org | Broader metabolic profiling, transporter studies escholarship.orgxenotech.com |

This table provides a generalized overview of in vitro metabolic assay methodologies.

Following incubation, the identification of resulting metabolites is crucial. High-resolution mass spectrometry (HRMS), typically coupled with liquid chromatography (LC-MS), is the definitive analytical technique for this purpose. mdpi.comnih.gov The use of a deuterated compound like this compound offers distinct advantages in metabolite identification.

The nine deuterium atoms in this compound create a significant mass shift compared to its unlabeled counterpart and any endogenous molecules in the biological matrix. researchgate.net When this compound is metabolized, its metabolites retain some or all of these deuterium atoms, creating a unique isotopic signature. An HRMS instrument can detect this specific mass, allowing for the selective and unambiguous identification of drug-related material. biorxiv.org

The process involves:

Chromatographic Separation: The incubation sample is injected into an LC system, which separates the parent compound (this compound) from its various metabolites based on their physicochemical properties.

Mass Spectrometric Analysis: As each compound elutes from the LC column, it is ionized and enters the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) with high precision.

Data Processing: Specialized software is used to analyze the complex data. It can perform "peak picking" to identify all ions and then use algorithms to search for the characteristic isotopic pattern of the deuterated compound and its predicted metabolites. biorxiv.org By comparing samples from t=0 with later time points, the software can identify new peaks corresponding to the deuterated metabolites. Fragmentation analysis (MS/MS) is then used to elucidate the structure of these newly identified molecules.

Liver Microsomal and Hepatocyte Incubation Methodologies

In Vivo Tracer Methodologies in Animal Research

In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound within a whole, living organism. nih.gov Using this compound as a tracer in these studies allows for the precise tracking of the compound's fate.

The design of an isotope tracer study is critical for obtaining meaningful data. tracercro.com Key considerations include the choice of animal model, the administration of the tracer, and the sampling schedule.

Animal Model Selection: The choice of species (e.g., mice, rats, dogs, sheep) is often based on which animal's metabolism is most relevant to the intended application or which best models a particular disease state. fda.govmdpi.com For metabolic studies, it is preferable to use the same species and strain that were used in pivotal toxicology studies. fda.gov

Tracer Administration: this compound is administered to the animals, often via the intended route of exposure for the parent compound (e.g., oral gavage). fda.gov The dose must be high enough to ensure that the resulting concentrations of the parent tracer and its deuterated metabolites are detectable in biological samples. fda.gov

Sample Collection: Blood, urine, feces, and specific tissues are collected at predetermined time points after administration. fda.govnih.gov These samples are then processed and analyzed, typically using LC-MS/MS, to quantify the concentration of this compound and its deuterated metabolites.

The overarching goal of these tracer studies is to provide a proof-of-concept of the drug's behavior in vivo and to build a comprehensive profile of its metabolic pathways and distribution. nih.gov

Pharmacokinetics (PK) describes what the body does to a drug. nih.gov The use of a deuterated tracer like this compound is highly advantageous for PK studies because its unique mass prevents confusion with endogenous compounds, allowing for highly accurate quantification. researchgate.net

Following administration of this compound to an animal model, plasma concentrations are measured over time to determine key PK parameters. nih.gov The KIE from deuterium substitution can alter a drug's PK profile. bioscientia.de For example, a study comparing caffeine (B1668208) and its deuterated analogue, d9-caffeine, found that the deuterated version had a significantly higher plasma exposure (AUC), indicating that its metabolism and clearance were slower. nih.gov Similar comparative studies with this compound versus unlabeled buctopamine would reveal the impact of deuteration on its specific metabolic pathways.

The table below illustrates the kind of comparative pharmacokinetic data that can be generated from such studies.

| Parameter | Definition | Unlabeled Compound (e.g., Buctopamine) | Deuterated Compound (e.g., this compound) |

| Cmax | Maximum observed plasma concentration | X µg/L | Potentially Higher |

| Tmax | Time to reach Cmax | Y hours | Similar |

| AUC | Area Under the Curve (total drug exposure) nih.gov | Z µg*h/L | Potentially 4-5x Higher nih.gov |

| CL/F | Apparent total body clearance | A L/h/kg | Potentially Lower |

| t½ | Elimination half-life | B hours | Potentially Longer |

This table is illustrative, based on findings from analogous deuterated compounds like d9-caffeine, and shows potential outcomes of a comparative pharmacokinetic study. nih.gov Actual values would be determined experimentally.

Design and Execution of Isotope Tracer Studies in Animal Models

Elucidation of Metabolic Fluxes through Deuterium Labeling Strategies

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (i.e., fluxes) of reactions within a metabolic network. nih.govnih.gov While direct measurement of intracellular reaction rates is not possible, stable isotope tracers provide a way to probe these fluxes. nih.govfrontiersin.org

In this context, this compound can act as a labeled probe. As it is metabolized, its deuterium atoms can be incorporated into various downstream endogenous metabolites. By tracking the path and distribution of these deuterium labels throughout the metabolic network, researchers can gain insight into the activity of specific pathways. frontiersin.org

The core principle is that the isotopic labeling pattern of any given metabolite is a flux-weighted average of the labeling patterns of its precursor substrates. nih.govnih.gov The methodology involves:

Introducing the deuterated tracer (this compound) to a biological system (e.g., cell culture or a whole animal).

Allowing the system to reach a metabolic and isotopic steady state.

Extracting metabolites and analyzing their isotopic enrichment patterns using mass spectrometry or NMR. frontiersin.orgcreative-proteomics.com

Using computational models to calculate the metabolic fluxes that best explain the observed labeling patterns. nih.gov

This approach allows researchers to determine the relative contributions of converging metabolic pathways to the production of a specific metabolite, providing a quantitative map of cellular metabolism under given conditions. nih.gov

Innovations in Analytical Technologies Applied to Buctopamine D9 Research

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Profiling

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in the analysis of complex mixtures, offering unparalleled precision in mass determination. researchgate.net This capability is particularly valuable in the study of deuterated compounds such as Buctopamine-d9. HRMS instruments can determine the mass of a substance to the third or fourth decimal place, facilitating the accurate identification of elemental compositions and the elucidation of chemical structures. researchgate.net The high resolution of HRMS allows for the generation of detailed fragmentation patterns, which further aids in the precise prediction of chemical formulas and comparison with spectral databases. researchgate.net

One of the primary advantages of HRMS is its ability to provide enhanced sensitivity and selectivity, even in complex biological matrices. researchgate.netlcms.cz This is crucial when analyzing samples where the compound of interest, such as this compound, may be present at very low concentrations alongside a multitude of interfering substances. The high resolving power of HRMS allows it to distinguish between ions with very similar mass-to-charge ratios, effectively reducing background noise and improving the signal-to-noise ratio. lcms.cz This leads to more reliable detection and quantification of the target analyte. The increased selectivity of HRMS minimizes the need for extensive sample cleanup, thereby streamlining the analytical workflow.

HRMS is a versatile technique that can be employed for both qualitative and quantitative analysis of deuterated compounds. In qualitative analysis, HRMS is used to identify and confirm the structure of this compound and its potential metabolites by providing highly accurate mass measurements. nih.gov This is essential for understanding the metabolic fate of the compound. For quantitative analysis, the high sensitivity and selectivity of HRMS enable the development of robust and accurate methods for measuring the concentration of this compound in various biological samples. lcms.cz The ability to perform both qualitative and quantitative analysis on a single platform makes HRMS a highly efficient and powerful tool in deuterated compound research. jfda-online.com The development of software tools for processing HRMS data further enhances its utility in both targeted and untargeted metabolomic profiling. biorxiv.org

Enhanced Sensitivity and Selectivity in Complex Matrices

Advanced Chromatographic Modalities for Enhanced Separation

The separation of analytes prior to mass spectrometric analysis is a critical step in achieving accurate and reliable results. Advanced chromatographic techniques play a vital role in enhancing the separation of deuterated compounds like this compound from other components in a sample.

Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). nih.gov UHPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which results in higher separation efficiency, improved resolution, and faster analysis times. eag.com The increased speed of analysis offered by UHPLC is particularly beneficial for high-throughput screening and the analysis of large numbers of samples. drawellanalytical.com When coupled with mass spectrometry (UHPLC-MS), this technique provides a powerful platform for the rapid and sensitive analysis of compounds like this compound in complex matrices. researchgate.netchromatographyonline.com

Table 1: Comparison of Typical HPLC and UHPLC System Parameters

| Parameter | Conventional HPLC | UHPLC |

| Column Particle Size | 3.5 - 5 µm | < 2 µm |

| Operating Pressure | 40-60 MPa | Up to 100-150 MPa |

| Analysis Time | Slower | Faster |

| Resolution | Good | Higher |

| Solvent Consumption | Higher | Lower |

This table provides a general comparison; specific parameters can vary between instruments and applications.

When working with deuterated compounds, it is important to consider the potential for isotope effects on chromatographic retention times. nih.gov The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of a molecule, which may lead to small differences in retention time compared to the non-deuterated analogue. nih.govuta.edu These isotope effects are generally more pronounced in gas chromatography but can also be observed in liquid chromatography. mdpi.comnih.gov The magnitude of the isotope effect depends on the number and position of the deuterium atoms in the molecule. nih.gov Understanding and accounting for these effects is crucial for accurate peak identification and quantification, especially when using the deuterated compound as an internal standard for the non-deuterated form. The retention factor (k) is a key parameter in chromatography, and the total isotope effect (TIE) can be calculated as the ratio of the retention factors of the protiated (kH) and deuterated (kD) isotopologues (TIE = kH / kD). cchmc.org

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Integration with Omics Technologies in Animal Biological Systems

The integration of analytical techniques with "omics" technologies provides a holistic view of biological systems and the effects of xenobiotics. In the context of this compound research in animal systems, omics approaches can offer profound insights into its metabolic pathways and biological impact. The term "omics" encompasses various fields such as genomics, transcriptomics, proteomics, and metabolomics. animal-reproduction.org

Metabolomics and Fluxomics Approaches Utilizing Deuterium Labels

Metabolomics is the comprehensive analysis of metabolites in a biological system, providing a snapshot of its physiological state. Fluxomics, a related discipline, measures the rates of metabolic reactions, offering a dynamic view of metabolic pathways. The integration of deuterium-labeled compounds, such as this compound, into these "-omics" fields provides a powerful method for tracing the metabolic fate of molecules.

The deuterium atoms in this compound act as a stable isotopic tracer. When introduced into a biological system, the compound and its subsequent metabolites can be distinguished from their endogenous, non-labeled counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of the compound with high precision.

In a hypothetical metabolomics study, researchers could administer this compound to a biological model. By analyzing samples (e.g., plasma, urine, tissues) over time, they can identify and quantify the deuterated metabolites formed. This provides direct insight into the specific metabolic pathways involved in the biotransformation of Buctopamine.

Fluxomics studies with this compound would extend this analysis by quantifying the rate at which it is converted through these pathways. By measuring the dynamic changes in the concentrations of the deuterated parent compound and its metabolites, researchers can determine the metabolic flux, revealing the efficiency and capacity of different metabolic routes.

A potential experimental design for a metabolomics study of this compound is outlined in the table below.

Table 1: Hypothetical Metabolomics Study Design for this compound

| Phase | Objective | Methodology | Expected Outcome |

|---|---|---|---|

| Dosing | To introduce this compound into the biological system. | Administration of a precise dose of this compound to a cohort of laboratory animals. | Systemic circulation of this compound. |

| Sample Collection | To capture the time-course of metabolism. | Collection of blood, urine, and tissue samples at multiple time points post-administration. | A series of samples containing this compound and its deuterated metabolites at various concentrations. |

| Metabolite Extraction | To isolate metabolites from biological matrices. | Use of liquid-liquid or solid-phase extraction techniques to separate small molecules from proteins and other macromolecules. | A clean extract of metabolites suitable for analytical instrumentation. |

| Analytical Measurement | To detect and quantify deuterated species. | Analysis of extracts using high-resolution mass spectrometry (LC-MS) or NMR spectroscopy. | Detection of mass shifts corresponding to the deuterium label, allowing for the identification and quantification of this compound and its metabolites. |

| Data Analysis | To identify metabolic pathways. | Comparison of the mass spectra of detected metabolites to metabolic databases and fragmentation patterns to elucidate their structures. | Identification of the major and minor metabolic pathways of Buctopamine, such as hydroxylation, glucuronidation, or sulfation. |

Computational and Bioinformatic Tools for Multi-Omics Data Analysis

The large and complex datasets generated by metabolomics and fluxomics studies necessitate the use of sophisticated computational and bioinformatic tools for analysis and interpretation. researchgate.netnih.gov Multi-omics approaches, which integrate data from metabolomics with other "-omics" fields like genomics, transcriptomics, and proteomics, rely heavily on these computational methods to build a holistic understanding of biological systems. nih.gov

For research involving this compound, these tools are essential for processing the raw data from analytical instruments, identifying statistically significant changes, and visualizing the results in a meaningful way. In the context of multi-omics, these tools can help correlate changes in the metabolic profile of this compound with alterations in gene expression or protein abundance, providing mechanistic insights into its effects.

Several types of computational tools are particularly relevant for the analysis of data from deuterium-labeled compounds:

Data Processing Software: Instrument-specific software is used for the initial processing of raw mass spectrometry data. These programs can perform tasks such as peak picking, noise reduction, and spectral deconvolution.

Metabolite Identification Platforms: Tools like MetaboAnalyst can be used to compare experimental data against known metabolic pathway databases, helping to identify putative metabolites. nih.gov

Statistical Analysis Packages: Software packages are used to perform statistical tests to identify significant differences in metabolite levels between different experimental groups.

Data Integration and Visualization Tools: Platforms like NetBID2 are designed to integrate multi-omics datasets and visualize the complex networks of interactions between genes, proteins, and metabolites. drugtargetreview.com Other tools can generate heatmaps, pathway maps, and other graphical representations to aid in the interpretation of the data.

The table below lists some examples of computational tools and their potential applications in this compound research.

Table 2: Computational and Bioinformatic Tools for this compound Multi-Omics Research

| Tool Category | Example Tools | Function in this compound Research | Reference |

|---|---|---|---|

| Multi-Omics Data Integration | NetBID2, IntegrOmics | Integrate metabolomics data with genomics, transcriptomics, and proteomics data to identify key drivers and pathways affected by this compound. | drugtargetreview.com |

| Metabolite Analysis & Pathway Mapping | MetaboAnalyst, DAVID, GeneMANIA | Identify metabolites, perform enrichment analysis, and visualize affected metabolic pathways. | nih.govfrontiersin.org |

| Statistical Analysis | Prism, R packages | Perform statistical analysis on metabolomics data to identify significant changes in response to this compound. | nih.gov |

| Data Visualization | GEPIA2, cBioPortal | Generate visual representations of data, such as volcano plots, heatmaps, and network graphs, to facilitate interpretation. | frontiersin.org |

The application of these computational and bioinformatic tools is crucial for translating the raw data from metabolomics and fluxomics experiments into meaningful biological knowledge about the disposition and effects of this compound.

Methodologies for Forensic and Regulatory Analytical Applications of Buctopamine D9 in Animal Samples

Development of Confirmatory Analytical Protocols for Livestock and Food Safety

Confirmatory analytical protocols are the gold standard for unequivocally identifying and quantifying prohibited or restricted substances in livestock and food products. The development of these methods is a meticulous process governed by international standards to ensure they are fit for purpose, providing reliable data for regulatory action. For β-agonists like buctopamine, these protocols are primarily based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity. nih.govmdpi.com

The primary strategy for detecting β-agonists involves developing multi-residue methods capable of screening for and confirming a wide range of related compounds simultaneously. nih.govmdpi.com This approach is efficient and cost-effective for regulatory laboratories that must test for numerous substances. veterinaryworld.org

Chromatographic Separation: Ultra-high performance liquid chromatography (UHPLC) is commonly employed to separate the different β-agonist compounds within a sample extract before they enter the mass spectrometer. mdpi.commdpi.com This separation is crucial for distinguishing between structurally similar molecules.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides definitive identification. The instrument isolates the molecule of interest (e.g., buctopamine), fragments it, and then detects the resulting characteristic fragment ions. This transition is highly specific and serves as a fingerprint for the compound.

Method Validation: A study aimed at developing a rapid analysis of 26 β-agonists in swine muscle utilized UHPLC-MS/MS. mdpi.com The method demonstrated good linearity (R² > 0.99) for all analytes. The limits of detection (LOD) were between 0.01–0.10 µg/kg, and the limits of quantitation (LOQ) were 0.10–0.50 µg/kg. mdpi.com Similarly, another UHPLC-MS/MS method for 16 β-agonists in livestock meat reported LODs of 0.01–0.11 μg/kg and LOQs of 0.04–0.38 μg/kg. mdpi.com

A multi-residue analysis for 26 β-agonists, including buctopamine, was established for routine screening in swine feed and hair, with limits of quantification set at 10 ng/g and 25 ng/g, respectively. nih.gov The development of such comprehensive methods is vital for regulatory authorities to effectively monitor and control the use of new and existing β-agonists. nih.gov

Table 1: Performance of a Validated UHPLC-MS/MS Method for Beta-Agonist Detection in Swine Muscle

| Parameter | Performance Characteristic |

|---|---|

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.01–0.10 µg/kg |

| Limit of Quantitation (LOQ) | 0.10–0.50 µg/kg |

| Recoveries | 71.2% to 118.6% |

| Relative Standard Deviations (RSDs) | < 18.37% |

Data synthesized from a study on the simultaneous analysis of 26 beta-agonists in swine muscle. mdpi.com

The motivation for the illicit use of β-agonists is economic; these compounds can significantly increase lean muscle mass in livestock, leading to higher profits. mdpi.com However, residues of these drugs in meat and other animal products can pose health risks to consumers. veterinaryworld.org Consequently, many jurisdictions, including the European Union and China, have banned their use as growth promoters in food-producing animals. mdpi.commdpi.com Other countries, like the United States, permit the use of specific β-agonists, such as ractopamine, but establish Maximum Residue Limits (MRLs) for various tissues. nih.gov

Regulatory bodies implement national residue monitoring plans to enforce these regulations. europa.eufsai.ie These programs involve the systematic collection of samples from slaughterhouses and at points of import to test for a wide array of veterinary drug residues. nih.gov

Targeted and Random Sampling: Monitoring programs use a combination of random sampling to get a baseline overview and targeted sampling focused on animals or producers suspected of non-compliance.

Regulatory Action: If unauthorized substances are detected or MRLs are exceeded, regulatory actions are initiated. fsai.ie The detection of buctopamine as an adulterant in feed additives in Taiwan, for instance, led to the establishment of a multi-residue analysis method to prevent its illegal use. nih.gov

International Standards: Non-EU countries that export food of animal origin to the EU must also implement equivalent residue control plans. europa.eu This underscores the global nature of food safety standards and the importance of robust analytical testing.

Strategies for Detection of Beta-Agonists and Related Compounds

Role of Deuterated Standards in Ensuring Method Robustness and Traceability in Forensic Chemistry

In quantitative analytical chemistry, especially in a forensic context, achieving accuracy and reliability is paramount. Deuterated internal standards, such as Buctopamine-d9, are fundamental to ensuring the robustness and traceability of analytical results. clearsynth.comchiron.no An internal standard is a known amount of a substance, chemically similar to the analyte, added to a sample at the beginning of the analytical process. chiron.no

This compound is an ideal internal standard for the analysis of buctopamine. It has the same chemical properties, meaning it behaves identically during sample extraction, cleanup, and chromatographic separation. chiron.no However, due to the replacement of nine hydrogen atoms with deuterium (B1214612), it has a different mass. This mass difference allows the mass spectrometer to distinguish it from the non-deuterated (native) buctopamine being measured in the sample. clearsynth.com

The key roles of this compound include:

Correcting for Sample Loss: Any loss of the target analyte during the multi-step sample preparation process is mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, the original concentration can be calculated accurately, regardless of minor variations in recovery. chiron.no

Compensating for Matrix Effects: In complex biological samples like muscle or liver, other co-extracted compounds can interfere with the ionization of the target analyte in the mass spectrometer, either suppressing or enhancing the signal. clearsynth.com Because the deuterated standard is affected by these "matrix effects" in the same way as the native analyte, its use corrects for these variations, leading to more accurate quantification. clearsynth.comchiron.no

Improving Precision and Accuracy: The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry, significantly improving the precision and accuracy of the measurements. chiron.no

Data integrity is the foundation of forensic science, ensuring that analytical results are complete, consistent, accurate, and defensible. nist.govispe.org In the context of regulatory testing for veterinary drugs, data integrity guarantees that decisions about food safety and legal actions against violators are based on scientifically sound evidence. researchgate.net The use of deuterated standards like this compound is an integral part of a broader quality assurance framework.

Key methodologies for ensuring data integrity include:

Chain of Custody: Meticulous documentation that tracks the handling and control of a sample from the moment of collection to its final analysis and disposal. numberanalytics.commosse-institute.com This ensures the evidence has not been tampered with. researchgate.net

Validated Methods: Using fully validated analytical methods, like the LC-MS/MS protocols described, which have been proven to be accurate, precise, and specific for their intended purpose. clearsynth.com

Quality Control Samples: Regularly analyzing quality control (QC) samples—blank samples spiked with a known concentration of the analyte—alongside unknown samples to verify that the analytical system is performing correctly. mdpi.com

Traceability: Ensuring that all measurements can be traced back to recognized standards. The use of a certified internal standard like this compound provides a direct link in this traceability chain.

Secure Data Management: Implementing systems that prevent the alteration or deletion of raw data, often through the use of secure computer systems with audit trails that record all actions. ispe.orgnumberanalytics.com

Table 2: Core Principles for Maintaining Data Integrity in Forensic Analysis

| Principle | Description |

|---|---|

| Traceability | All analytical measurements are linked to certified reference materials and standards, ensuring comparability and accuracy. |

| Chain of Custody | A continuous, documented record of the possession and handling of a sample to prevent tampering or contamination. researchgate.netmosse-institute.com |

| Method Validation | The process of proving that an analytical method is acceptable for its intended purpose, assessing parameters like accuracy, precision, and sensitivity. clearsynth.com |

| Quality Control | The routine use of control samples and checks to monitor the performance of the analytical process and ensure results are reliable. mdpi.com |

| Secure Records | Protecting raw data and analytical reports from unauthorized access or modification through secure digital and physical systems. ispe.orgnumberanalytics.com |

Strategies for Addressing Analytical Challenges in Complex Animal Matrices for Regulatory Compliance

Animal tissues such as muscle, liver, and kidney, as well as products like milk and honey, are considered complex matrices. fao.org They contain a vast number of endogenous substances (fats, proteins, carbohydrates) that can interfere with the detection of trace-level residues of veterinary drugs. clearsynth.com A significant challenge in regulatory analysis is to efficiently extract the target analytes from this matrix while removing interferents.

Strategies to overcome these challenges include:

Advanced Sample Preparation: Techniques like solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are employed. mdpi.com These methods use a combination of solvent extraction and cleanup steps with sorbents like C18 and primary secondary amine (PSA) to selectively remove interfering compounds while retaining the β-agonists. mdpi.com

Enzymatic Hydrolysis: Many β-agonists are present in tissues as conjugated metabolites (bound to other molecules). A hydrolysis step, often using enzymes, is required to release the parent drug for analysis. mdpi.com

Use of Internal Standards: As previously detailed, the most effective strategy to combat unpredictable matrix effects is the use of a stable isotope-labeled internal standard like this compound. clearsynth.com It co-elutes with the analyte and experiences the same signal suppression or enhancement, allowing for reliable correction and accurate quantification, which is essential for regulatory compliance. chiron.no

High-Resolution Mass Spectrometry (HRMS): While triple quadrupole MS/MS is common, HRMS offers even greater selectivity, allowing the instrument to more effectively distinguish the analyte signal from background noise, further mitigating matrix interferences.

By combining these advanced sample preparation techniques with the power of LC-MS/MS and the reliability afforded by deuterated internal standards like this compound, regulatory laboratories can successfully overcome the challenges of complex matrices and produce data of the high quality required to protect public health. nih.gov

Theoretical Underpinnings and Future Trajectories in Buctopamine D9 Research

Principles of Isotope Effects and Their Implications in Analytical Chemistry

The substitution of a lighter isotope with a heavier one (e.g., hydrogen with deuterium) does not alter the chemical formula or the potential energy surface of a molecule, but it does change mass-dependent properties, most notably vibrational frequencies. princeton.edu This phenomenon gives rise to what are known as isotope effects, which have profound implications for analytical methodologies. slideshare.net

The bond between a carbon atom and a deuterium (B1214612) atom (C-D) has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. princeton.eduslideshare.net Consequently, the C-D bond is stronger and requires more energy to be broken. This leads to the Kinetic Isotope Effect (KIE) , where a chemical reaction involving the cleavage of a C-H/C-D bond proceeds more slowly for the deuterated molecule. slideshare.netnih.gov This is termed a primary KIE when the bond to the isotope is broken in the rate-determining step of the reaction. slideshare.netnih.gov Secondary KIEs are also observed when the labeled bond is not broken but is located near the reaction center, arising from changes in hybridization or other electronic effects. princeton.eduslideshare.net

In analytical chemistry, these effects manifest in several critical ways:

Mass Spectrometry (MS): The most direct implication is the difference in mass-to-charge ratio (m/z), which is the foundational principle for using isotopically labeled internal standards in MS-based quantification. ntu.edu.sg The mass spectrometer can easily distinguish between the analyte (e.g., Buctopamine) and its heavier, deuterated internal standard (Buctopamine-d9).

Chromatography: The differences in vibrational energy and bond polarity between C-H and C-D bonds can lead to slight differences in intermolecular interactions. This results in a "chromatographic isotope effect," where deuterated compounds often exhibit slightly different retention times compared to their non-deuterated counterparts, typically eluting earlier in reversed-phase liquid chromatography. chromforum.orgnih.govnih.gov

Metabolism: When a drug is metabolized, enzymatic reactions often involve the breaking of C-H bonds. Due to the KIE, deuterating a site of metabolic attack can slow down the biotransformation of a molecule, an effect that can be studied in pharmacokinetic research. nih.gov

Challenges and Best Practices in the Application of Deuterated Internal Standards

While deuterated compounds like this compound are invaluable as internal standards for quantitative analysis, their use is not without challenges. Understanding these potential issues is crucial for developing robust and accurate analytical methods. texilajournal.com The ideal internal standard should co-elute with and behave identically to the analyte throughout sample preparation and analysis to perfectly compensate for variations. chromforum.orgscioninstruments.com

Key Challenges:

Chromatographic Shift: As a consequence of the isotope effect, deuterated standards frequently exhibit different retention times than the unlabeled analyte, often eluting earlier. nih.govkcasbio.comrsc.org This separation means the analyte and the internal standard may experience different matrix effects (like ion suppression or enhancement) as they enter the mass spectrometer at slightly different times, potentially compromising quantification accuracy. chromforum.orgkcasbio.com In some cases, this shift can be as significant as half a chromatographic peak width. nih.gov

Label Instability (H/D Exchange): Deuterium atoms on a molecule are not always stable and can sometimes exchange with protons from the surrounding environment, such as a water-based solvent or biological matrix. kcasbio.comacanthusresearch.com This exchange compromises the integrity of the standard, as it can lead to a loss of the isotopic label, resulting in signal instability or the erroneous conversion of the standard into the unlabeled analyte. sigmaaldrich.com

Isotopic Purity and Cross-Contribution: The deuterated standard must have a high isotopic purity and be essentially free of the unlabeled analyte. acanthusresearch.com The presence of unlabeled analyte in the internal standard solution will lead to an overestimation of the analyte's concentration in the sample. Furthermore, a mass difference of at least 3 mass units is generally required to prevent spectral overlap between the analyte and the standard. acanthusresearch.com

To address these challenges, a set of best practices has been established for the use of deuterated internal standards.

| Challenge | Best Practice | Rationale | Citation |

|---|---|---|---|

| Chromatographic Shift | Evaluate the extent of separation. If significant, ensure the integration algorithm is appropriate or consider using 13C or 15N labels, which cause negligible shifts. | To ensure the analyte and standard experience identical matrix effects by co-eluting as closely as possible. | nih.govkcasbio.comrsc.org |

| Label Instability | Synthesize the standard with deuterium labels on stable, non-exchangeable positions (e.g., on a carbon skeleton, not on heteroatoms like O or N). | To prevent loss of the isotopic label via H/D exchange with the solvent or matrix, ensuring the standard's concentration and mass remain constant. | acanthusresearch.comsigmaaldrich.com |

| Isotopic Purity | Verify the isotopic purity of the standard to ensure it is free from contamination with the non-labeled analyte. A mass difference of ≥3 Da is recommended. | To avoid artificially inflating the measured concentration of the analyte and to prevent spectral interference. | acanthusresearch.com |

| Variable Recovery & Matrix Effects | Add the internal standard at the earliest possible stage of the sample preparation process. | To ensure the standard experiences the same potential losses and matrix effects as the analyte throughout the entire analytical procedure. | scioninstruments.comrsc.org |

| Differential Ionization | Verify that the analyte-to-internal standard response ratio is consistent across the calibration range and in the presence of matrix. | To confirm that the standard accurately tracks the analyte's ionization behavior and that one does not suppress the other. | chromatographyonline.comnih.gov |

Emerging Research Avenues for Deuterated Compounds in Chemical Biology and Analytical Science

The utility of deuterated compounds extends far beyond their role as internal standards. The unique properties imparted by deuterium are being harnessed for innovative applications, opening new frontiers in research and development.

Deuterium-Enabled Drug Development: One of the most significant emerging applications is the creation of "deuterated drugs." By strategically replacing hydrogen with deuterium at sites of metabolic cleavage, the KIE can be leveraged to slow down a drug's metabolism. researchgate.netacs.org This can lead to an improved pharmacokinetic profile, such as a longer half-life, reduced dosage frequency, and potentially lower toxicity. nih.gov The FDA's approval of Deutetrabenazine, a deuterated version of a drug to treat chorea, has validated this approach and spurred research into developing other deuterated new chemical entities (NCEs). researchgate.netnih.gov